molecular formula C9H11N3O B1428208 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol CAS No. 1346447-07-1

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol

Cat. No.: B1428208
CAS No.: 1346447-07-1
M. Wt: 177.2 g/mol
InChI Key: KYOFTGPWORJBNR-UHFFFAOYSA-N
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Description

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a pyrazole ring fused to a pyridine ring, with a propanol group attached to the pyrazole ring. It has the molecular formula C9H11N3O and a molecular weight of 177.20 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a preformed pyrazole with a pyridine derivative under specific conditions . For example, the reaction of diphenylhydrazone with pyridine in the presence of iodine can yield the desired pyrazolopyridine structure . The propanol group can then be introduced through a subsequent reaction, such as the reduction of a corresponding aldehyde or ketone derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, can enhance yield and purity. Additionally, continuous flow reactors and other advanced techniques may be employed to improve efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound for specific applications or to study its chemical properties.

Common Reagents and Conditions

    Oxidation: Oxidation of the propanol group can be achieved using reagents such as potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride to convert aldehyde or ketone derivatives to the corresponding alcohol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the propanol group can yield a carboxylic acid, while reduction of a ketone derivative can produce the corresponding alcohol .

Scientific Research Applications

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol involves its interaction with specific molecular targets. The pyrazolopyridine core can mimic the structure of purine bases, allowing it to bind to enzymes or receptors involved in various biological pathways . This binding can modulate the activity of these targets, leading to therapeutic effects or other biological outcomes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol is unique due to its specific substitution pattern and the presence of the propanol group. This structural feature allows it to interact with different molecular targets compared to other pyrazolopyridine derivatives.

Properties

IUPAC Name

3-(1H-pyrazolo[3,4-b]pyridin-5-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O/c13-3-1-2-7-4-8-6-11-12-9(8)10-5-7/h4-6,13H,1-3H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYOFTGPWORJBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C=NN2)CCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501287773
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346447-07-1
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1346447-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrazolo[3,4-b]pyridine-5-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501287773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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